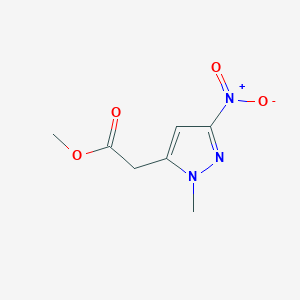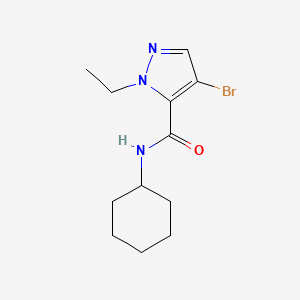
Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate is a chemical compound with the molecular formula C7H9N3O4. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with a nitro group and a methyl ester group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridine derivatives with hydrazine hydrate in acetic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as recrystallization and column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic acid, methanol, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, carboxylic acids, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their wide range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a nitro group and a methyl ester group allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(2-methyl-5-nitropyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(4-7(11)14-2)3-6(8-9)10(12)13/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARABYXVZPIZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10907873.png)
![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)

![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)

![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
![3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10907921.png)
![2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10907924.png)

![3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10907930.png)
![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)
![N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10907944.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10907952.png)
